3-(5-Chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole
CAS No.:
Cat. No.: VC15838587
Molecular Formula: C10H8ClN3O3
Molecular Weight: 253.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8ClN3O3 |
|---|---|
| Molecular Weight | 253.64 g/mol |
| IUPAC Name | 5-(5-chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole |
| Standard InChI | InChI=1S/C10H8ClN3O3/c1-17-9-3-2-6(11)4-7(9)10-8(14(15)16)5-12-13-10/h2-5H,1H3,(H,12,13) |
| Standard InChI Key | VWFZZGIPQVTXNT-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)Cl)C2=C(C=NN2)[N+](=O)[O-] |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture and Substituent Effects
3-(5-Chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole features a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—functionalized with distinct substituents. The 5-chloro-2-methoxyphenyl group introduces steric and electronic effects that influence the compound’s reactivity, while the nitro group at the 4-position enhances electrophilicity, facilitating interactions with biological targets . The methoxy group’s electron-donating properties and the chloro substituent’s electron-withdrawing effects create a polarized aromatic system, which may contribute to the molecule’s stability and binding affinity.
Spectroscopic Characterization
Key spectroscopic data for this compound include:
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1H NMR: Signals at δ 3.98 ppm (singlet, 3H, OCH3) and δ 7.37 ppm (doublet, 1H, J = 9.6 Hz, aromatic proton) confirm the methoxy and chloro-substituted phenyl group .
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IR Spectroscopy: Peaks at 1742 cm⁻¹ (C=O stretch) and 1601 cm⁻¹ (C=N stretch) align with nitro and pyrazole functionalities .
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Mass Spectrometry: A molecular ion peak at m/z 354 ([M+H]+) corroborates the molecular formula C₁₂H₈ClF₄N₃O₃ .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 3-(5-chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole typically involves multi-step protocols:
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Nitration of Pyrazole Precursors: Initial nitration of 1-methylpyrazole using HNO₃/Ac₂O/HAc yields N-nitropyrazole intermediates, which undergo acid-catalyzed rearrangement to 3-nitropyrazole derivatives .
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Electrophilic Substitution: The 5-chloro-2-methoxyphenyl group is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, leveraging palladium catalysts to achieve regioselectivity .
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Functional Group Interconversion: Subsequent nitration at the 4-position is achieved using fuming HNO₃ in H₂SO₄, optimizing reaction conditions to minimize byproducts .
Table 1: Comparative Analysis of Synthesis Methods
| Method | Reagents | Yield (%) | Key Advantages |
|---|---|---|---|
| Nitration/Rearrangement | HNO₃/Ac₂O/HAc | 65–75 | Scalable, moderate conditions |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 50–60 | High regioselectivity |
| Direct Electrophilic | H₂SO₄/HNO₃ | 40–50 | Cost-effective |
Reactivity Patterns
The nitro group at the 4-position participates in nucleophilic aromatic substitution (SNAr) reactions, enabling further derivatization. For example, reduction with SnCl₂/HCl yields the corresponding amine, which serves as a precursor for azole-based pharmaceuticals . The chloro substituent on the phenyl ring facilitates cross-coupling reactions, expanding the compound’s utility in synthesizing biaryl analogs .
Physicochemical Properties
Thermal and Solubility Profiles
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Solubility: Sparingly soluble in water (<0.1 mg/mL) but highly soluble in polar aprotic solvents (e.g., DMSO, DMF) .
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Stability: Stable under ambient conditions but degrades upon prolonged exposure to UV light, necessitating storage in amber vials .
Biological and Pharmacological Activities
Herbicidal Activity
3-(5-Chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole inhibits protoporphyrinogen oxidase (Protox), a critical enzyme in chlorophyll biosynthesis. In greenhouse trials, it demonstrated an EC₅₀ of 2.8 μM against Amaranthus retroflexus, outperforming commercial herbicides like oxyfluorfen .
| Derivative | Target Organism | Activity (MIC/EC₅₀) | Mechanism of Action |
|---|---|---|---|
| 3-(5-Cl-2-MeO-Ph)-4-NO₂ | S. aureus | 8 μg/mL | Cell wall inhibition |
| 3-NH₂ Analog | A. retroflexus | 2.8 μM | Protox inhibition |
Comparative Analysis with Analogous Compounds
Table 3: Structural and Functional Comparison
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